Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
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Overview
Description
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound with the molecular formula C₁₂H₁₀Co₂NiO₁₄ It is composed of cobalt and nickel ions coordinated with 2-hydroxypropane-1,2,3-tricarboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination complex. The reaction mixture is then heated to promote the coordination of the metal ions with the ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced purification techniques like crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt and nickel.
Reduction: It can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Various ligands such as amines, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Scientific Research Applications
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: Studied for its potential role in biological systems, particularly in metalloenzyme mimics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the ligand, which can influence various molecular targets and pathways. The compound’s activity is often related to its ability to interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. This interaction can modulate the function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dicobalt(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Uniqueness
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is unique due to the presence of both cobalt and nickel ions in its structure, which can impart distinct chemical and physical properties compared to compounds containing only one type of metal ion. This dual-metal coordination can enhance its catalytic activity and broaden its range of applications in various fields.
Properties
CAS No. |
94232-84-5 |
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Molecular Formula |
C12H10Co2NiO14 |
Molecular Weight |
554.76 g/mol |
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.2Co.Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
MBNVBGYWYMSCIM-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Ni+2] |
Origin of Product |
United States |
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